N-[4-(4-ETHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE
Overview
Description
N-[4-(4-ETHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE is a complex organic compound that features a piperazine ring, a pyrazole ring, and a benzamide moiety
Preparation Methods
The synthesis of N-[4-(4-ETHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE typically involves multiple steps, including the formation of the piperazine and pyrazole rings, followed by their coupling with the benzamide moiety. Common synthetic routes include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through reductive amination or Buchwald-Hartwig amination.
Formation of Pyrazole Ring: The pyrazole ring is often synthesized via cyclization reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The final step involves coupling the piperazine and pyrazole rings with the benzamide moiety using amide bond formation techniques.
Chemical Reactions Analysis
N-[4-(4-ETHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Scientific Research Applications
N-[4-(4-ETHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-ETHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrazole rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
N-[4-(4-ETHYLPIPERAZINE-1-CARBONYL)-1-PHENYL-1H-PYRAZOL-5-YL]-2-METHYLBENZAMIDE can be compared with other similar compounds, such as:
N-[4-(4-ETHYLPIPERAZINE-1-CARBONYL)PHENYL]PROPANAMIDE: This compound has a similar structure but differs in the substitution pattern on the benzamide moiety.
N-(4-(4-ETHYLPIPERAZINE-1-CARBONYL)PHENYL)-2,5-DIMETHYLBENZENESULFONAMIDE: This compound features a sulfonamide group instead of a benzamide moiety.
Properties
IUPAC Name |
N-[4-(4-ethylpiperazine-1-carbonyl)-2-phenylpyrazol-3-yl]-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-3-27-13-15-28(16-14-27)24(31)21-17-25-29(19-10-5-4-6-11-19)22(21)26-23(30)20-12-8-7-9-18(20)2/h4-12,17H,3,13-16H2,1-2H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGISXYBQAYRKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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